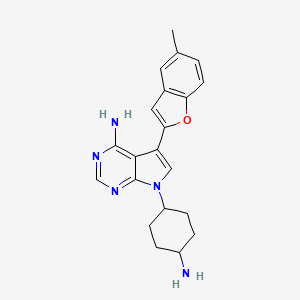
PIKfyve-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PIKfyve-IN-3 is a compound that inhibits the activity of the phosphoinositide kinase PIKfyve. PIKfyve is an enzyme that plays a critical role in the endosomal and lysosomal systems, regulating membrane homeostasis, endosomal trafficking, and autophagy . This compound has emerged as a potential therapeutic agent for various diseases, including cancers, viral infections, and neurodegenerative disorders .
Méthodes De Préparation
The synthesis of PIKfyve-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as chromatography and recrystallization. .
Analyse Des Réactions Chimiques
PIKfyve-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups to this compound, enhancing its selectivity and potency.
Applications De Recherche Scientifique
PIKfyve-IN-3 has a wide range of scientific research applications, including:
Cancer research: this compound has shown potential as an anti-cancer agent by inhibiting the proliferation of cancer cells and inducing cell death.
Viral infections: this compound has demonstrated antiviral activity against several viruses, including Ebola virus and SARS-CoV-2. .
Neurodegenerative diseases: this compound has been investigated for its potential to treat neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).
Autophagy research: this compound is used to study the role of PIKfyve in autophagy, a cellular process that degrades and recycles damaged organelles and proteins.
Mécanisme D'action
PIKfyve-IN-3 exerts its effects by inhibiting the activity of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate . This inhibition disrupts endosomal and lysosomal functions, leading to the accumulation of cytoplasmic vacuoles and impaired autophagic flux . This compound also affects various signaling pathways, including the mTOR pathway, which is involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
PIKfyve-IN-3 can be compared with other PIKfyve inhibitors, such as:
This compound is unique in its ability to inhibit PIKfyve with high selectivity and potency, making it a valuable tool for studying the role of PIKfyve in various biological processes and diseases .
Propriétés
Formule moléculaire |
C21H23N5O |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
7-(4-aminocyclohexyl)-5-(5-methyl-1-benzofuran-2-yl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H23N5O/c1-12-2-7-17-13(8-12)9-18(27-17)16-10-26(15-5-3-14(22)4-6-15)21-19(16)20(23)24-11-25-21/h2,7-11,14-15H,3-6,22H2,1H3,(H2,23,24,25) |
Clé InChI |
CUVPKJMJOAUYEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2)C3=CN(C4=NC=NC(=C34)N)C5CCC(CC5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
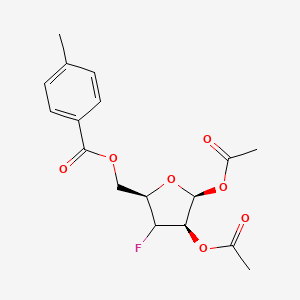
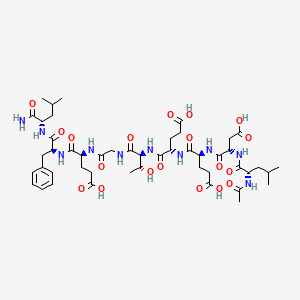
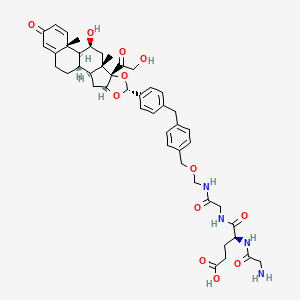
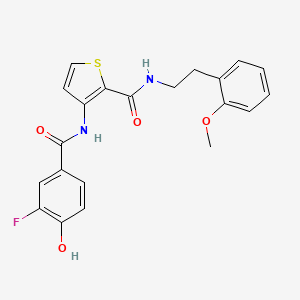
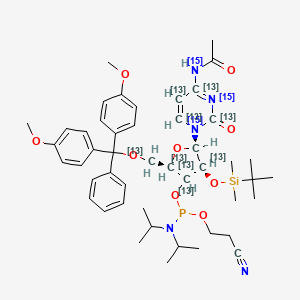

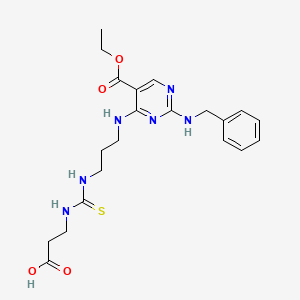
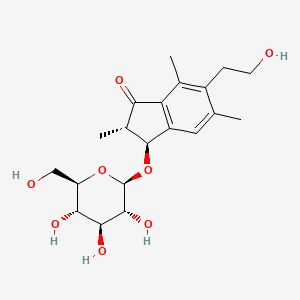
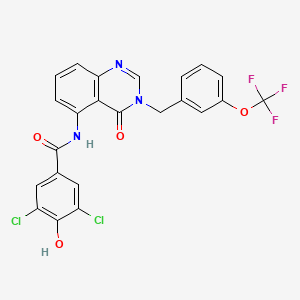
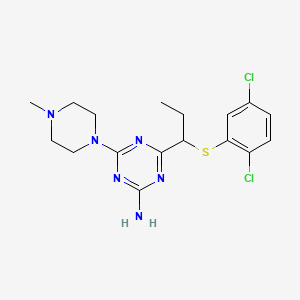
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
